N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide
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Overview
Description
This compound is characterized by its complex structure, which includes a piperazine ring, a benzenesulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the acetylation of piperazine to form 4-acetylpiperazine.
Introduction of the Benzenesulfonyl Group: The next step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride to introduce the benzenesulfonyl group.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated piperazine derivative with 4-methylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzenesulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide can be compared with other similar compounds, such as:
- N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
- N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide
These compounds share similar structural features but differ in the position of the methyl group on the benzamide moiety
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-8-10-18(11-9-16)20(27)23-21(31(29,30)19-6-4-3-5-7-19)22(28)25-14-12-24(13-15-25)17(2)26/h3-11,21H,12-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQTXOYZZFLIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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